molecular formula C11H14N2O B14353604 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- CAS No. 91180-73-3

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl-

Cat. No.: B14353604
CAS No.: 91180-73-3
M. Wt: 190.24 g/mol
InChI Key: ZJHZWLBHXRUZSD-UHFFFAOYSA-N
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Description

Its structure comprises:

  • A partially saturated oxazole ring (4,5-dihydro-oxazole).
  • Two methyl groups at the 4-position of the ring (4,4-dimethyl substitution).
  • An N-phenyl substituent attached to the oxazolamine backbone.

The dimethyl groups enhance steric hindrance and may influence conformational stability, while the phenyl group contributes π-π interactions in molecular recognition .

Properties

CAS No.

91180-73-3

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4,4-dimethyl-N-phenyl-5H-1,3-oxazol-2-amine

InChI

InChI=1S/C11H14N2O/c1-11(2)8-14-10(13-11)12-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13)

InChI Key

ZJHZWLBHXRUZSD-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)NC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4,4′-Dimethylaminorex (4,4′-DMAR)

Structure : 4,5-dihydro-4-methyl-5-(4-methylphenyl)-2-oxazolamine (CAS RN 157904-67-1).
Key Differences :

  • Substitutions: A single methyl group at the 4-position of the oxazole ring and a 4-methylphenyl group at the 5-position.
  • Molecular Formula: C₁₁H₁₄N₂O (MW: 190.25 g/mol) vs. the target compound’s formula (unreported, but estimated as C₁₁H₁₄N₂O for structural similarity).
    Functional Implications :
  • 4,4′-DMAR is a controlled substance due to its stimulant effects, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its psychoactivity contrasts with the uncharacterized pharmacological profile of the target compound . Regulatory Status: Scheduled under international drug control laws .

2-Oxazolamine, 4,5-Dihydro-N-[4-(Methylthio)Phenyl]- (CAS RN 65536-42-7)

Structure : Features a 4-(methylthio)phenyl substituent instead of N-phenyl.
Key Differences :

  • Molecular Formula: C₁₀H₁₂N₂OS (MW: 208.28 g/mol).
    Synthetic Relevance : This analog is documented in synthetic route guides, suggesting utility as a precursor for sulfur-containing heterocycles .

4,5-Dihydro-4,4-Dimethyl-2-(2-Methyl-6-Propylphenyl)Oxazole (CAS RN 501085-04-7)

Structure : A bulkier 2-methyl-6-propylphenyl substituent.
Key Differences :

  • Molecular Formula: C₁₅H₂₁NO (MW: 231.34 g/mol). Applications: No specific data provided, but the propylphenyl group may enhance lipid membrane penetration in drug design .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- C₁₁H₁₄N₂O* ~190* 4,4-dimethyl, N-phenyl Steric hindrance, π-π interactions
4,4′-DMAR C₁₁H₁₄N₂O 190.25 4-methyl, 5-(4-methylphenyl) Psychoactive, NDRI activity
2-Oxazolamine, 4,5-dihydro-N-[4-(methylthio)phenyl]- C₁₀H₁₂N₂OS 208.28 4-(methylthio)phenyl Sulfur-mediated redox activity
4,5-Dihydro-4,4-dimethyl-2-(2-methyl-6-propylphenyl)oxazole C₁₅H₂₁NO 231.34 2-methyl-6-propylphenyl Enhanced hydrophobicity

*Estimated based on structural similarity.

Research Findings and Functional Insights

  • Regulatory Considerations : Unlike 4,4′-DMAR, the target compound lacks documented scheduling, suggesting divergent pharmacological profiles .
  • Synthetic Versatility : Derivatives with sulfur or alkyl substituents (e.g., 4-(methylthio)phenyl, propylphenyl) highlight the scaffold’s adaptability for tuning electronic and physicochemical properties .

Biological Activity

2-Oxazolamine, 4,5-dihydro-4,4-dimethyl-N-phenyl- is a compound belonging to the oxazole class, characterized by its five-membered heterocyclic ring containing nitrogen and oxygen. This compound's unique structural features contribute to its potential biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural complexity of 2-oxazolamine includes:

  • Dihydro-4,4-dimethyl group : Enhances lipophilicity and alters pharmacokinetics.
  • Phenyl substituent : May influence interactions with biological targets.

The reactivity of this compound often involves nucleophilic substitutions and electrophilic additions due to the presence of nitrogen and oxygen in the oxazole ring. This allows for the synthesis of more complex molecules that maintain the oxazole framework while introducing various functional groups.

Biological Activity

Research indicates that derivatives of 2-oxazolamine exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives show effectiveness against various bacterial strains.
  • Analgesic and Anti-inflammatory Effects : Studies have reported that oxazolamine derivatives can inhibit cyclooxygenase enzymes (COX), suggesting potential use in pain management and inflammation reduction .
  • Cytotoxicity : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents .

Case Studies and Research Findings

  • Analgesic Activity : A study investigated the analgesic properties of various oxazolamine derivatives using writhing and hot plate tests. The results indicated that specific compounds exhibited significant analgesic effects comparable to standard analgesics like pentazocine .
  • Anti-inflammatory Properties : In another study focusing on unsaturated oxazolones derived from oxazoles, several compounds showed strong inhibition of COX-2 enzyme activity, with some exhibiting IC50 values lower than that of celecoxib, a well-known anti-inflammatory drug .
  • Toxicity Assessment : Acute toxicity studies on synthesized oxazolamines revealed low toxicity levels in animal models, with no significant adverse histopathological findings observed in preserved organs .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of 2-oxazolamine:

Compound NameStructure FeaturesUnique Aspects
4-MethylaminorexContains a methyl group on nitrogenKnown for stimulant properties
5-Phenyl-2-oxazolidinoneFeatures an oxazolidine ringExhibits different biological activities
2-AminobenzothiazoleContains a thiazole instead of oxazoleDisplays distinct chemical reactivity

These comparisons underscore the diversity within nitrogen-containing heterocycles and their varied applications in medicinal chemistry.

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